molecular formula C18H19FN2O3S B4999013 4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide

4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B4999013
M. Wt: 362.4 g/mol
InChI Key: BBHQDBUQPQXYMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of benzenesulfonamide compounds, especially those containing piperazine heterocycles, reveals potential pharmacological activity. Advanced techniques like density functional theory (DFT) and X-ray single crystal diffraction are employed to understand the optimized structures, molecular electrostatic potential, and leading molecular orbital, providing deep insights into their chemical behavior (Xiao et al., 2022).

Chemical Reactions and Properties Chemical reactions involving 4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide and its derivatives are intricate, leading to the creation of fluorinated analogues of pharmaceutical significance. The selective inhibition of enzymes like cyclooxygenase-2 by these compounds demonstrates the critical chemical properties that contribute to their biological activities (Toyokuni et al., 2005).

Physical Properties Analysis Investigations into the crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, provide valuable information on the physical properties. These studies analyze the packing patterns, intermolecular interactions, and overall structural integrity, which are essential for understanding the compound's stability and reactivity (Suchetan et al., 2015).

Chemical Properties Analysis The chemical properties of this compound derivatives are closely linked to their synthesis and molecular structure, influencing their biological activities and pharmacological potential. For example, the introduction of a fluorine atom can significantly enhance the selectivity and potency of COX-2 inhibition, demonstrating the critical role of chemical modifications in drug development (Hashimoto et al., 2002).

Future Directions

The future directions for research on “4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide” and similar compounds likely involve further exploration of their synthesis, chemical reactions, and potential pharmaceutical applications .

properties

IUPAC Name

4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-14-8-10-15(11-9-14)25(23,24)20-17-7-3-2-6-16(17)18(22)21-12-4-1-5-13-21/h2-3,6-11,20H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHQDBUQPQXYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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